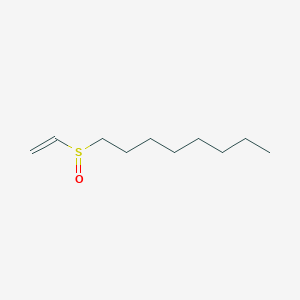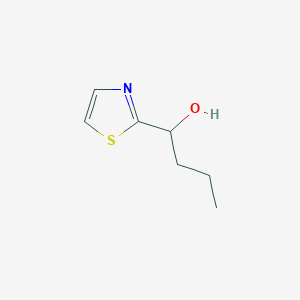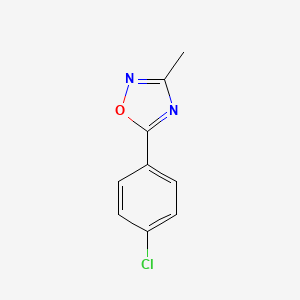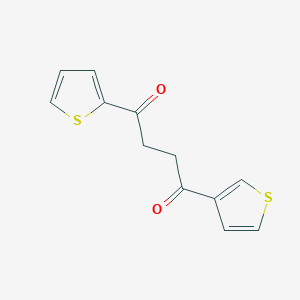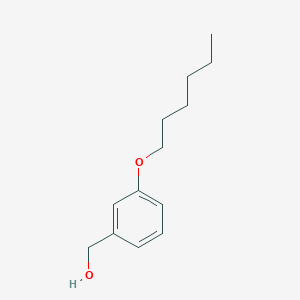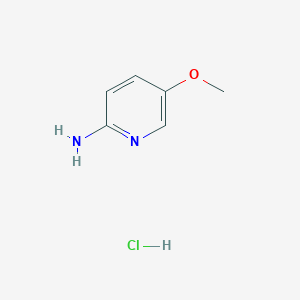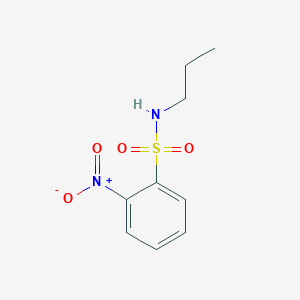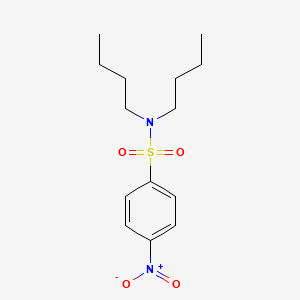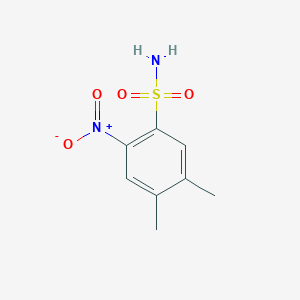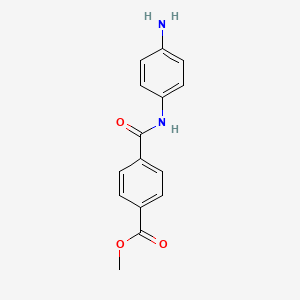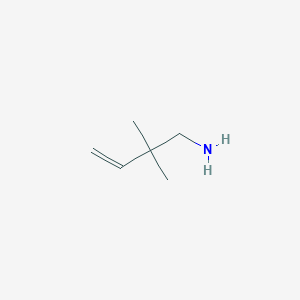
2,2-Dimethylbut-3-en-1-amine
Vue d'ensemble
Description
2,2-Dimethylbut-3-en-1-amine is an organic compound with the molecular formula C₆H₁₃N It is a primary amine characterized by a butene backbone with two methyl groups attached to the second carbon and an amine group attached to the first carbon
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing primary amines like this compound involves the nucleophilic substitution of haloalkanes with ammonia.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps like distillation and recrystallization to ensure the final product meets industrial standards .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of saturated amines, such as 2,2-dimethylbutan-1-amine.
Substitution: The amine group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated amines.
Applications De Recherche Scientifique
2,2-Dimethylbut-3-en-1-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylbut-3-en-1-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in other molecules. This property makes it useful in the synthesis of complex organic compounds and in biochemical pathways where amine groups play a crucial role .
Comparaison Avec Des Composés Similaires
2,3-Dimethylbutan-1-amine: Similar in structure but differs in the position of the double bond and methyl groups.
2,2-Dimethylbutan-1-amine: Lacks the double bond present in 2,2-Dimethylbut-3-en-1-amine.
2,2-Dimethylpropylamine: A simpler structure with fewer carbon atoms.
Uniqueness: this compound is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Propriétés
IUPAC Name |
2,2-dimethylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-4-6(2,3)5-7/h4H,1,5,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINCSDHMJPJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349006 | |
| Record name | 2,2-dimethylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90245-89-9 | |
| Record name | 2,2-dimethylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


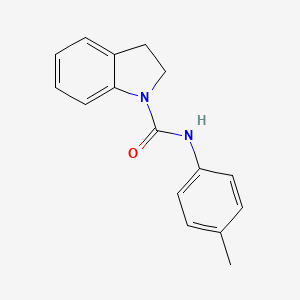
![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)
